3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
Description
3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a piperazine-linked 3-methyl-1,2,4-thiadiazole group and a thiophen-2-yl moiety. Pyridazine derivatives are recognized for their diverse pharmacological properties, including anti-inotropic, anti-platelet aggregation, anti-bacterial, and anti-viral activities .
Properties
IUPAC Name |
3-methyl-5-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6S2/c1-11-16-15(23-19-11)21-8-6-20(7-9-21)14-5-4-12(17-18-14)13-3-2-10-22-13/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACWCIBJSANFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the thiadiazole ring through the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides . The piperazine ring can be introduced via nucleophilic substitution reactions, and the final assembly of the compound involves coupling the thiadiazole and piperazine intermediates with a pyridazine derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thiadiazole and thiophene rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced at specific sites, such as the thiadiazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The piperazine and pyridazine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to sulfoxides or sulfones, while reduction can yield thiols or amines .
Scientific Research Applications
3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves its interaction with molecular targets such as enzymes, receptors, or DNA. The thiadiazole ring can disrupt DNA replication, while the piperazine ring can interact with neurotransmitter receptors or ion channels . These interactions can lead to various biological effects, including antimicrobial, anticancer, or neuropharmacological activities .
Comparison with Similar Compounds
Structural Features
The target compound’s uniqueness lies in its combination of a 3-methyl-1,2,4-thiadiazole-piperazine side chain and a thiophen-2-yl substituent. Below is a comparison with structurally related compounds from the evidence:
Key Observations :
- The thiadiazole group in the target compound differs from thiadiazine (in 6d ) by having one fewer nitrogen atom, which may alter electronic properties and metabolic stability.
- The thiophen-2-yl group is shared with some compounds , where it likely enhances lipophilicity and binding to sulfur-interacting enzymes.
- Piperazine substitutions in analogs (e.g., fluorophenyl in 8c ) suggest that the 3-methyl-thiadiazole in the target compound could modulate selectivity toward specific receptors.
Biological Activity
The compound 3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a novel pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, supported by recent studies and findings.
Chemical Structure
The compound features a complex structure integrating multiple pharmacophores:
- Pyridazine ring : Known for various pharmacological properties.
- Thiadiazole moiety : Associated with antimicrobial and anticancer activities.
- Piperazine linker : Enhances bioactivity and solubility.
1. Anti-inflammatory Activity
Recent studies have shown that derivatives of pyridazine and thiadiazole exhibit significant anti-inflammatory effects. For instance, compounds synthesized from similar scaffolds demonstrated anti-inflammatory activities that surpassed those of standard drugs like diclofenac. In particular, the incorporation of the thiadiazole ring has been linked to enhanced anti-inflammatory properties due to its ability to inhibit cyclooxygenase (COX) enzymes effectively.
Table 1: Comparison of Anti-inflammatory Activities
| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| NTD3 | 1.5 | Diclofenac | 3.0 |
| NTD2 | 2.0 | - | - |
2. Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly against various cancer cell lines. In vitro studies have indicated that similar thiadiazole derivatives exhibit cytotoxicity against human colon carcinoma (HCT116) and hepatocellular carcinoma (HepG2) cell lines.
Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of related thiadiazole derivatives on HCT116 and HepG2 cells, reporting IC50 values indicating potent activity:
- Compound A : IC50 = 2.03 µM (HCT116)
- Compound B : IC50 = 2.17 µM (HepG2)
These findings suggest that the target compound may possess similar or enhanced anticancer activity due to its structural features.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of cell proliferation : Through cell cycle arrest at the G2/M phase.
- Induction of apoptosis : By upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of the compound to various biological targets, including COX enzymes and cancer-related proteins. These studies revealed strong binding interactions, suggesting that the compound could effectively inhibit target proteins involved in inflammation and cancer progression.
Table 2: Molecular Docking Results
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| COX-2 | -9.5 |
| KSP | -10.2 |
Q & A
Q. What are the optimal synthetic routes for 3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazine core followed by functionalization with piperazine and thiadiazole/thiophene moieties. Key steps include:
- Coupling reactions : Use 1,1′-thiocarbonyldiimidazole or similar reagents to introduce thiadiazole groups .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency .
- Catalysts : Triethylamine (TEA) or other bases are critical for deprotonation and accelerating nucleophilic substitutions .
Optimization Table :
| Step | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Piperazine coupling | DCM, TEA, 60°C | 65–75% | |
| Thiadiazole introduction | DMF, 80°C, 12h | 50–60% |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry of piperazine and thiophene substitutions .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Methodological Answer :
- In vitro screening :
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Antiviral : Plaque reduction assays for RNA/DNA viruses (e.g., influenza, HSV-1) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC values .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response validation : Repeat assays with standardized compound concentrations and cell lines.
- Structural analogs : Compare activity of derivatives to isolate functional groups responsible for discrepancies (e.g., thiophene vs. furan substitutions) .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., pyridazine-piperazine hybrids) from databases like PubChem .
Q. What computational strategies predict binding affinities to neurological or antimicrobial targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with serotonin receptors (5-HT) or bacterial enzymes (e.g., DNA gyrase) .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER) .
Example Target Table :
| Target | Predicted ΔG (kcal/mol) | Key Interaction Residues |
|---|---|---|
| 5-HT | -9.2 | Asp155, Ser159 |
| DNA gyrase | -8.7 | Arg121, Glu50 |
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced efficacy?
- Methodological Answer :
- Core modifications : Replace pyridazine with pyrimidine to alter electronic properties .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF) on thiadiazole to enhance metabolic stability .
- Piperazine derivatives : Test N-alkylated (e.g., -CH, -CH) or aryl-sulfonylated analogs to modulate lipophilicity .
SAR Design Workflow :
Synthesis : Parallel synthesis of 10–20 analogs .
Assays : Compare IC values in dose-response curves .
QSAR modeling : Use Random Forest or MLR to correlate structural features with activity .
Data Contradiction Analysis
Q. Why might anti-inflammatory activity vary between in vitro and in vivo models?
- Methodological Answer :
- Bioavailability : Poor solubility or rapid metabolism in vivo may reduce efficacy. Use pharmacokinetic studies (e.g., plasma half-life in rodents) .
- Off-target effects : Screen for COX-2 inhibition vs. non-specific cytokine modulation .
- Species differences : Compare murine vs. human macrophage responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
